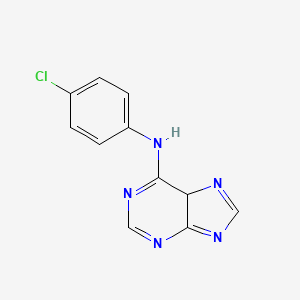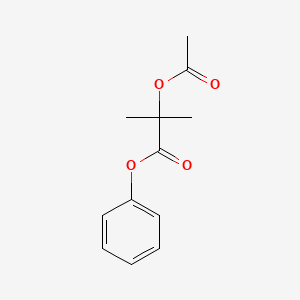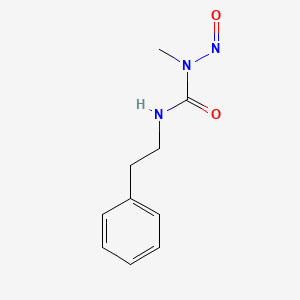
1-Methyl-1-nitroso-3-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-nitroso-3-(2-phenylethyl)urea is an organic compound with the molecular formula C10H14N2O2 It is a derivative of urea, characterized by the presence of a nitroso group and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea typically involves the reaction of 1-methyl-3-(2-phenylethyl)urea with nitrosating agents. One common method is the reaction of the urea derivative with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-nitroso-3-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-Methyl-1-nitro-3-(2-phenylethyl)urea.
Reduction: 1-Methyl-1-amino-3-(2-phenylethyl)urea.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-1-nitroso-3-(2-phenylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can affect cellular functions. This compound may also generate reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-N-methylurea: A related compound with a similar nitroso group but lacking the phenylethyl substituent.
N-Nitroso-N-ethylurea: Another similar compound with an ethyl group instead of a phenylethyl group.
Uniqueness
1-Methyl-1-nitroso-3-(2-phenylethyl)urea is unique due to the presence of both a nitroso group and a phenylethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
13404-52-9 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(14)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14) |
InChI Key |
CCTNAWUIFAFNJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NCCC1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


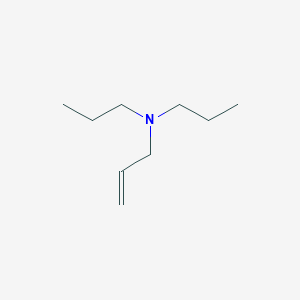

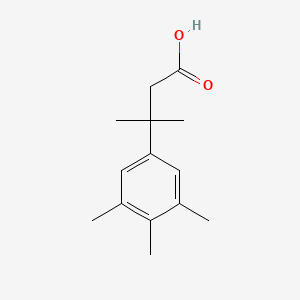
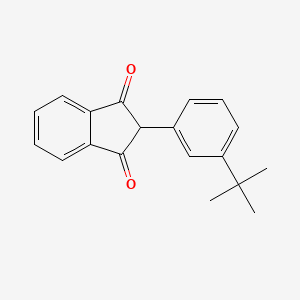
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)


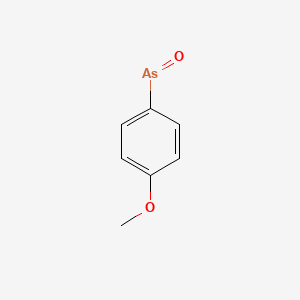
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
